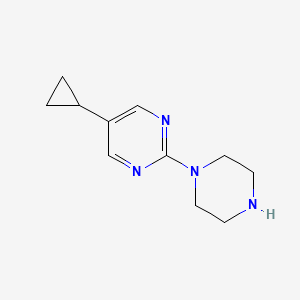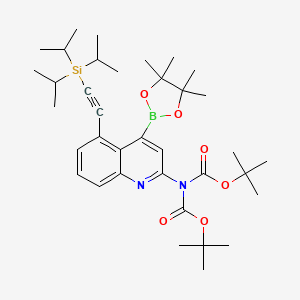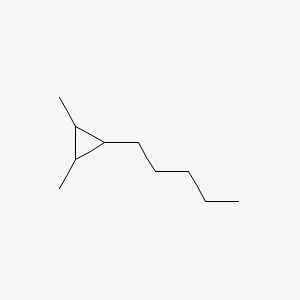![molecular formula C12H13NO B13925104 6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine CAS No. 787536-23-6](/img/structure/B13925104.png)
6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine is a heterocyclic compound that features a fused benzofuran and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine typically involves the condensation of O-phenylhydroxylamine with piperidin-4-one and 3-methylpiperidin-4-one. This reaction yields 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine and 4-methyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine, which can then be dehydrogenated to form the desired heteroaromatic system .
Industrial Production Methods
While specific industrial production methods for 6-Methyl-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydrobenzofuro[3,2-c]pyridine
- 4-Methyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine
Uniqueness
6-Methyl-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
CAS No. |
787536-23-6 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-methyl-1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine |
InChI |
InChI=1S/C12H13NO/c1-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6,13H,4-5,7H2,1H3 |
InChI Key |
WJFCGWZEYPCYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C2CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)


![Diphenyl[4-(trifluoromethyl)phenyl]phosphine](/img/structure/B13925061.png)
![1-Oxaspiro[4.7]dodecane](/img/structure/B13925067.png)
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925079.png)




![4'-Fluoro-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13925095.png)
![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)
